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Introduction
Digitalose is a naturally occurring 6-deoxy-3-O-methylhexose, specifically a derivative of D-

galactose, found as a component of various cardiac glycosides.[1][2] Its precise chemical

structure is crucial for understanding the pharmacological activity and structure-activity

relationships (SAR) of these glycosides. Nuclear Magnetic Resonance (NMR) spectroscopy is

an indispensable, non-destructive analytical technique for the unambiguous structural

elucidation of complex organic molecules like Digitalose.[3][4][5] This application note provides

a detailed protocol for the confirmation of the Digitalose structure using a suite of one-

dimensional (1D) and two-dimensional (2D) NMR experiments.

The structural confirmation of Digitalose relies on the comprehensive analysis of its ¹H and ¹³C

NMR spectra, complemented by 2D correlation experiments such as COSY (Correlation

Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear

Multiple Bond Correlation). These techniques collectively provide information on proton and

carbon chemical environments, proton-proton scalar couplings, and one-bond and multiple-

bond correlations between protons and carbons, respectively. This multi-faceted approach

allows for the complete assignment of all proton and carbon signals and confirms the

connectivity and stereochemistry of the molecule.
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Sample Preparation
Sample Purity: Ensure the Digitalose sample is of high purity, free from paramagnetic

impurities and residual solvents that may interfere with NMR measurements.

Solvent: Dissolve approximately 5-10 mg of the purified Digitalose sample in 0.5-0.6 mL of a

suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol

(CD₃OD). D₂O is often preferred for carbohydrates to exchange labile hydroxyl protons,

simplifying the spectrum.

Internal Standard: Add a small amount of an internal standard, such as 3-

(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O or tetramethylsilane (TMS)

for organic solvents, for chemical shift referencing.

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or

higher) equipped with a cryoprobe for enhanced sensitivity. The following experiments are

recommended for complete structural elucidation:

¹H NMR (Proton): Provides information on the chemical environment and multiplicity of each

proton.

¹³C NMR (Carbon-13): Determines the number of non-equivalent carbons and their chemical

environments.

¹³C DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between

CH, CH₂, and CH₃ groups.

2D ¹H-¹H COSY: Identifies scalar-coupled protons, typically those on adjacent carbons.

2D ¹H-¹³C HSQC: Correlates protons to their directly attached carbons.

2D ¹H-¹³C HMBC: Reveals long-range correlations (typically 2-3 bonds) between protons and

carbons.
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Experimental Protocols
A detailed description of the parameters for each NMR experiment is provided below. These

may require optimization based on the specific instrument and sample concentration.
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Experiment Pulse Program Key Parameters Purpose

¹H NMR zg30 or similar

Spectral Width: ~12

ppm, Number of

Scans: 16-64,

Relaxation Delay (d1):

2 s

To obtain a high-

resolution proton

spectrum for chemical

shift and coupling

constant analysis.

¹³C NMR zgpg30 or similar

Spectral Width: ~200

ppm, Number of

Scans: 1024-4096,

Relaxation Delay (d1):

2 s

To identify all unique

carbon signals.

DEPT-135 dept135

Spectral Width: ~200

ppm, Number of

Scans: 256-1024,

Relaxation Delay (d1):

2 s

To differentiate

CH/CH₃ (positive

phase) from CH₂

(negative phase)

signals.

¹H-¹H COSY cosygpmf or similar

Spectral Width (F1 &

F2): ~12 ppm,

Number of Increments

(F1): 256-512,

Number of Scans: 8-

16

To establish proton-

proton connectivity

within the sugar ring.

¹H-¹³C HSQC hsqcedetgpsisp2.2

Spectral Width (F1):

~180 ppm, Spectral

Width (F2): ~12 ppm,

Number of Increments

(F1): 256-512,

Number of Scans: 8-

16

To identify one-bond

¹H-¹³C correlations.

¹H-¹³C HMBC hmbcgplpndqf Spectral Width (F1):

~220 ppm, Spectral

Width (F2): ~12 ppm,

Number of Increments

(F1): 256-512,

To determine long-

range (2-3 bond) ¹H-

¹³C correlations,

establishing
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Number of Scans: 16-

64, Long-range

coupling delay (d6):

optimized for 4-8 Hz

connectivity across

the molecule.

Data Presentation: Predicted NMR Data for
Digitalose
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for Digitalose.

These values are based on data from structurally related compounds, including D-galactose

and various fucosides, and serve as a guide for spectral assignment. Actual experimental

values may vary slightly depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Data for Digitalose (in D₂O)

Proton
Predicted Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-1
4.90 - 5.10 (α), 4.40 -

4.60 (β)
d ~3.5 (α), ~8.0 (β)

H-2 3.60 - 3.80 dd

H-3 3.40 - 3.60 dd

H-4 3.80 - 4.00 d

H-5 3.90 - 4.10 q

H-6 (CH₃) 1.15 - 1.30 d ~6.5

OCH₃ 3.30 - 3.50 s

Table 2: Predicted ¹³C NMR Data for Digitalose (in D₂O)
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Carbon Predicted Chemical Shift (δ, ppm)

C-1 92.0 - 94.0 (α), 96.0 - 98.0 (β)

C-2 68.0 - 70.0

C-3 78.0 - 80.0

C-4 70.0 - 72.0

C-5 69.0 - 71.0

C-6 (CH₃) 15.0 - 17.0

OCH₃ 57.0 - 59.0

Table 3: Key Predicted 2D NMR Correlations for Digitalose Structure Confirmation

Experiment
Observed Correlations

(Proton → Atom)

Structural Information

Confirmed

COSY
H-1 ↔ H-2, H-2 ↔ H-3, H-3 ↔

H-4, H-4 ↔ H-5, H-5 ↔ H-6

Confirms the proton sequence

within the pyranose ring.

HSQC

H-1 ↔ C-1, H-2 ↔ C-2, H-3 ↔

C-3, H-4 ↔ C-4, H-5 ↔ C-5,

H-6 ↔ C-6, OCH₃-H ↔ OCH₃-

C

Assigns each carbon to its

directly attached proton(s).

HMBC
H-1 → C-2, C-3, C-5; H-6 →

C-4, C-5; OCH₃-H → C-3

Confirms the overall carbon

framework and the position of

the methyl ether group at C-3.
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Figure 1. Experimental workflow for NMR-based structural confirmation of Digitalose.
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Figure 2. Logical relationships of NMR experiments for structure elucidation.

Conclusion
The combination of 1D and 2D NMR spectroscopy provides a robust and definitive method for

the structural confirmation of Digitalose. By following the detailed protocols outlined in this

application note, researchers can confidently assign all proton and carbon resonances and

verify the molecular connectivity and key stereochemical features. This comprehensive

structural information is essential for advancing research and development in the field of

cardiac glycosides and other natural products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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